

A Comprehensive Technical Guide to 3,4-(Methylenedioxy)phenylacetonitrile

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Compound of Interest

Compound Name:	3,4-(Methylenedioxy)phenylacetonitrile
Cat. No.:	B1580889

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of **3,4-(Methylenedioxy)phenylacetonitrile**, a key intermediate in the synthesis of various organic compounds. This document includes a comprehensive summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis, and an analysis of its reactivity. The information is presented in a clear and structured format to support research and development activities.

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as homopiperonylnitrile, is an aromatic organic compound featuring a phenyl ring substituted with a methylenedioxy group and a cyanomethyl side chain.^[1] Its chemical structure, particularly the reactive nitrile group and the methylenedioxy-substituted aromatic ring, makes it a versatile precursor in the synthesis of a variety of compounds, including pharmaceuticals and other fine chemicals.^{[1][2]} Notably, it is a crucial starting material for the synthesis of derrubone and certain analogues of the antimalarial agent pyrimethamine.^{[2][3]} Due to its application in the synthesis of controlled substances like 3,4-methylenedioxymethamphetamine (MDMA), its production and distribution are regulated in many jurisdictions.^[1] This compound is not found in nature and is produced synthetically.^[1]

Physical and Chemical Properties

3,4-(Methylenedioxy)phenylacetonitrile is a white to light yellow crystalline powder or solid at room temperature.[1][2][4] It is generally odorless or may have a faint, characteristic chemical smell.[1] The compound is stable under ambient conditions.[1]

Physical Properties

A summary of the key physical properties of **3,4-(Methylenedioxy)phenylacetonitrile** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO ₂	[2][5]
Molecular Weight	161.16 g/mol	[2]
Appearance	White to cream to yellow crystals or crystalline powder	[2][4][5]
Melting Point	39-45 °C	[4][5]
Boiling Point	135-140 °C at 5 mmHg	[2][6]
Density	1.270 ± 0.06 g/cm ³ (Predicted)	[6][7]
Solubility	Insoluble in water; Soluble in methanol	[2][8]
Flash Point	113 °C (235.4 °F) - closed cup	
Refractive Index	Not available	

Chemical Properties

The chemical reactivity of **3,4-(Methylenedioxy)phenylacetonitrile** is largely dictated by the nitrile group and the activated methylene group.

- Hydrolysis: The nitrile group can undergo hydrolysis to form 3,4-(methylenedioxy)phenylacetic acid. This reaction can be catalyzed by enzymes such as nitrilase.[6]

- Reduction: The nitrile group can be reduced to form the corresponding amine, 2-(3,4-methylenedioxyphenyl)ethanamine, a key step in the synthesis of various phenethylamine derivatives.
- Condensation Reactions: The methylene group adjacent to the nitrile and the phenyl ring is acidic ($pK_a \approx 25$ in DMSO for the parent phenylacetonitrile) and can be deprotonated by a strong base.^[2] The resulting carbanion is stabilized by resonance and can participate in condensation reactions, for example, with esters.^{[2][3]}

Experimental Protocols

Synthesis of 3,4-(Methylenedioxy)phenylacetonitrile

Several synthetic routes to **3,4-(Methylenedioxy)phenylacetonitrile** have been established. One common method involves the cyanation of piperonyl chloride.

Protocol: Cyanation of Piperonyl Chloride

This method involves the reaction of piperonyl chloride with a cyanide salt, typically sodium cyanide, in a suitable solvent.

Materials:

- Piperonyl chloride
- Sodium cyanide
- Acetone (dry)
- Sodium iodide
- Benzene
- Anhydrous sodium sulfate
- Concentrated hydrochloric acid
- Calcium chloride

Procedure:

- Preparation of Piperonyl Chloride: Piperonyl chloride can be prepared by the chloromethylation of catechol with dichloroethane and sodium hydroxide in dimethyl sulfoxide to form the piperonyl ring, followed by chloromethylation with trioxymethylene and concentrated hydrochloric acid.[\[1\]](#) A similar procedure for anisyl chloride preparation involves stirring the corresponding alcohol with concentrated hydrochloric acid.[\[9\]](#)
- Cyanation Reaction: In a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, combine the dried piperonyl chloride, finely powdered sodium cyanide (1.5 molar equivalents), and a catalytic amount of sodium iodide in dry acetone.[\[9\]](#)
- Reflux: Heat the reaction mixture to reflux with vigorous stirring for 16-20 hours.[\[9\]](#)
- Work-up:
 - Cool the mixture and filter to remove the inorganic salts. Wash the solid with acetone.[\[9\]](#)
 - Combine the filtrates and remove the acetone by distillation.[\[9\]](#)
 - Dissolve the residual oil in benzene and wash with hot water.[\[9\]](#)
 - Dry the benzene solution over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude **3,4-(Methylenedioxy)phenylacetonitrile**.[\[9\]](#)
- Purification: The crude product can be purified by vacuum distillation.

Safety Precautions: This synthesis involves highly toxic materials such as sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis via Henry Reaction

An alternative route involves the condensation of piperonal with nitromethane via a Henry reaction, followed by reduction and dehydration.[\[1\]](#)

Protocol: Henry Reaction and Subsequent Transformation

Step 1: Henry Reaction - Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-nitroethene

- Piperonal (3,4-methylenedioxybenzaldehyde) is reacted with nitromethane in the presence of a base (e.g., ammonium acetate) and a suitable solvent (e.g., glacial acetic acid).[1][10]

Step 2: Reduction and Dehydration

- The resulting 1-(3,4-methylenedioxyphenyl)-2-nitroethene is then reduced and dehydrated to yield **3,4-(Methylenedioxy)phenylacetonitrile**.[1] The specific reagents and conditions for this step can vary.

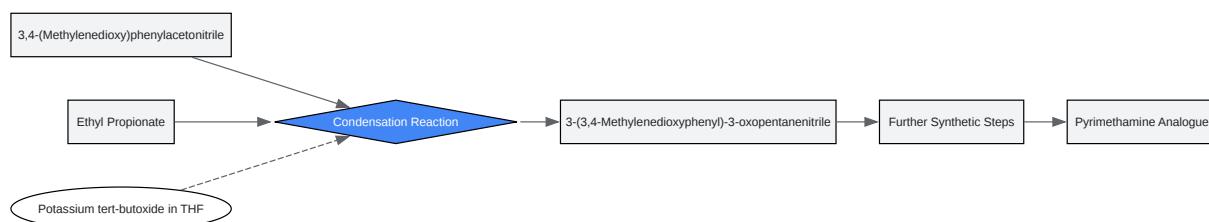
Reactivity and Applications

The reactivity of the methylene group makes **3,4-(Methylenedioxy)phenylacetonitrile** a valuable intermediate for creating carbon-carbon bonds.

Condensation with Ethyl Propionate

A notable application is its condensation with ethyl propionate in the presence of a strong base like potassium tert-butoxide to form 3-(3,4-methylenedioxyphenyl)-3-oxopentanenitrile.[3] This reaction is a key step in the synthesis of a methylenedioxy analogue of pyrimethamine.[3]

Experimental Workflow: Synthesis of a Pyrimethamine Analogue



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Caption: Workflow for the synthesis of a pyrimethamine analogue.

Safety and Handling

3,4-(Methylenedioxy)phenylacetonitrile is a hazardous substance and should be handled with care.

- **Toxicity:** It is harmful if swallowed, inhaled, or in contact with skin.[2][8] Acute exposure may lead to symptoms such as headache, nausea, dizziness, and irritation of the eyes, skin, and respiratory tract.[1] There is a concern for the potential metabolic release of cyanide ions, which could lead to systemic toxicity.[1]
- **Personal Protective Equipment (PPE):** When handling this compound, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[1]
- **Storage:** Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and reducing agents.[1][8] Recommended storage temperatures are between 2°C and 8°C.[1]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of **3,4-(Methylenedioxy)phenylacetonitrile**.

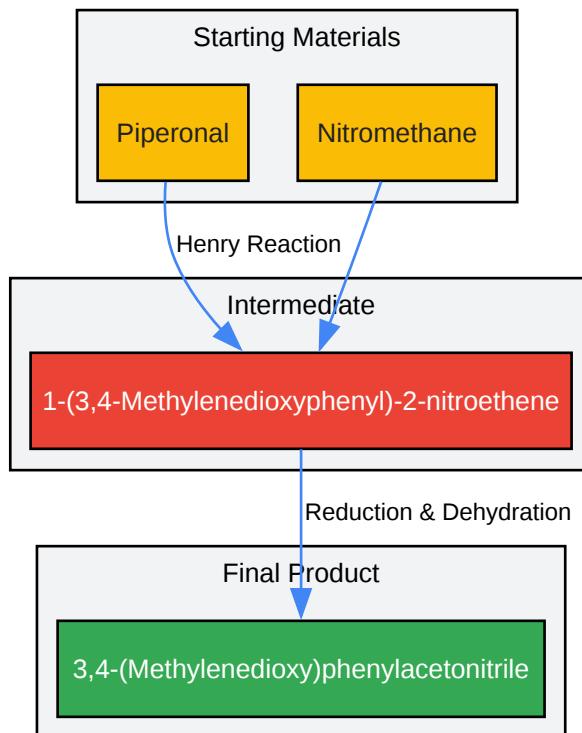
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure.[3][11]
- **Infrared (IR) Spectroscopy:** The IR spectrum shows a characteristic nitrile (C≡N) stretching vibration.[10][12]
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound.[13]

Conclusion

3,4-(Methylenedioxy)phenylacetonitrile is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis and reactivity are of significant

interest to researchers in organic synthesis and drug development. Adherence to strict safety protocols is imperative when handling this compound due to its toxicity. The detailed information provided in this guide serves as a comprehensive resource for professionals working with this important molecule.

Visualization of Synthetic Pathway



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Caption: Synthetic pathway from Piperonal to **3,4-(Methylenedioxy)phenylacetonitrile**.

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